N-(4-Aminobenzyl)biguanide

Catalog No.
S6588593
CAS No.
2247773-24-4
M.F
C9H14N6
M. Wt
206.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Aminobenzyl)biguanide

CAS Number

2247773-24-4

Product Name

N-(4-Aminobenzyl)biguanide

IUPAC Name

2-[(4-aminophenyl)methyl]-1-(diaminomethylidene)guanidine

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

InChI

InChI=1S/C9H14N6/c10-7-3-1-6(2-4-7)5-14-9(13)15-8(11)12/h1-4H,5,10H2,(H6,11,12,13,14,15)

InChI Key

LKOZCPLGVMQJCW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN=C(N)N=C(N)N)N

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N=C(N)N)N

N-(4-Aminobenzyl)biguanide is a chemical compound characterized by the presence of a biguanide moiety linked to a 4-aminobenzyl group. Its molecular formula is C9H16Cl2N6C_9H_{16}Cl_2N_6, and it is often encountered in its dihydrochloride salt form. This compound is notable for its structural features, which include two guanidine units connected by a central carbon atom and an amine substituent that enhances its biological activity and solubility properties. The compound exhibits strong basicity due to the presence of imino nitrogens, which can participate in various

Typical of biguanides, including:

  • Protonation: The imino nitrogens can be protonated under acidic conditions, affecting the compound's solubility and reactivity.
  • Condensation Reactions: It can react with aldehydes or ketones to form corresponding derivatives, leveraging its nucleophilic sites.
  • Complexation: The compound can form complexes with metal ions, which may enhance its biological activity or alter its pharmacokinetic properties.

These reactions contribute to its potential applications in medicinal chemistry and materials science.

N-(4-Aminobenzyl)biguanide has demonstrated significant biological activity, particularly in antimicrobial and antidiabetic contexts. Research indicates that related biguanides exhibit potent activity against various pathogens, including Gram-positive and Gram-negative bacteria. For example, complexes formed with N-(4-Aminobenzyl)biguanide have shown low cytotoxicity towards mammalian cells while effectively disrupting bacterial biofilms . Additionally, biguanides are known to enhance insulin sensitivity and are utilized in diabetes management, similar to metformin, which is a well-known biguanide derivative.

The synthesis of N-(4-Aminobenzyl)biguanide typically involves:

  • Direct Fusion Method: This method includes heating a mixture of cyanoguanidine with an appropriate amine (such as 4-aminobenzylamine) at elevated temperatures (around 135-200 °C), leading to the formation of biguanides in moderate yields .
  • Microwave-Assisted Synthesis: Recent advancements have utilized microwave irradiation to accelerate the reaction process, resulting in improved yields and reduced reaction times compared to traditional heating methods .
  • Solvent-Free Conditions: Some protocols emphasize solvent-free conditions to enhance yield and minimize environmental impact.

N-(4-Aminobenzyl)biguanide has several applications:

  • Antimicrobial Agents: Due to its biological activity, it can be developed into antimicrobial agents effective against resistant bacterial strains.
  • Pharmaceuticals: Its structural features make it suitable for developing new antidiabetic drugs or enhancing existing formulations.
  • Catalysts: The compound's ability to form complexes with metals opens avenues for catalytic applications in organic synthesis.

Interaction studies involving N-(4-Aminobenzyl)biguanide focus on its binding affinity with various biomolecules and its mechanism of action against pathogens. Research has shown that when complexed with metal ions, these compounds can enhance their antimicrobial properties while maintaining low toxicity towards human cells . Additionally, studies on drug uptake mechanisms have revealed interactions with organic cation transporters, which are crucial for the pharmacokinetics of biguanides .

Several compounds share structural similarities with N-(4-Aminobenzyl)biguanide. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
MetforminDimethylbiguanideWidely used as an antidiabetic medication
PhenforminPhenyl-substituted biguanideAssociated with lactic acidosis risk
Polyhexamethylene biguanidePolymerized biguanideKnown for antimicrobial properties and used in disinfectants
BuforminButyl-substituted biguanideLess common; used in some regions for diabetes treatment

N-(4-Aminobenzyl)biguanide is unique due to its specific amine substitution and potential for forming metal complexes, which may enhance its biological activity compared to other biguanides.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

206.12799447 g/mol

Monoisotopic Mass

206.12799447 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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